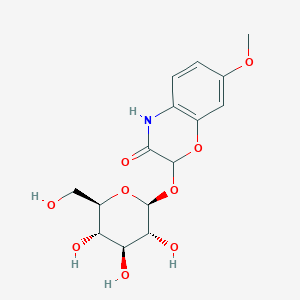

HMBOA D-glucoside

Description

Structure

2D Structure

Properties

CAS No. |

17622-26-3 |

|---|---|

Molecular Formula |

C15H19NO9 |

Molecular Weight |

357.31 g/mol |

IUPAC Name |

7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) |

InChI Key |

PMBZSEOAOIYRMW-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

Isomeric SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |

melting_point |

250 - 251 °C |

physical_description |

Solid |

Synonyms |

2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one |

Origin of Product |

United States |

Foundational & Exploratory

The Role of HMBOA D-glucoside in Plant Defense: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of chemical defenses to protect themselves from a myriad of threats, including herbivores and pathogens. Among these chemical weapons are benzoxazinoids, a class of indole-derived secondary metabolites predominantly found in the Poaceae family (grasses), which includes staple crops like maize, wheat, and rye. A key player in this defensive strategy is 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc). This technical guide provides an in-depth exploration of the role of HMBOA-Glc in plant defense, focusing on its biosynthesis, mechanism of action, and the signaling pathways that regulate its production.

Biosynthesis of HMBOA-Glc: A Key Modification of a Core Pathway

HMBOA-Glc is not synthesized de novo but is rather a modification of a pre-existing and abundant benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The conversion of DIMBOA-Glc to HMBOA-Glc is a critical step in the plant's induced defense response. This transformation is catalyzed by a group of O-methyltransferases, specifically the BX10, BX11, and BX12 enzymes.[1] This enzymatic step involves the methylation of the N-hydroxyl group of DIMBOA-Glc.

The core benzoxazinoid biosynthetic pathway, which produces DIMBOA-Glc, originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[2] A series of enzymes, including indole-3-glycerol phosphate lyase (BX1) and several cytochrome P450 monooxygenases (BX2-BX5), are responsible for the formation of the initial benzoxazinoid scaffold.[2][3] Subsequent glucosylation and methylation steps lead to the formation of DIMBOA-Glc.[2] The induction of Bx10, Bx11, and Bx12 gene expression upon herbivore or pathogen attack leads to the rapid conversion of the standing pool of DIMBOA-Glc to the more potent HMBOA-Glc.[4]

Figure 1. Simplified biosynthetic pathway of HMBOA-Glc from Indole-3-glycerol phosphate.

Mechanism of Action: Activation and Enhanced Toxicity

The defensive power of HMBOA-Glc, like other benzoxazinoid glucosides, lies in its activation upon tissue damage. In intact plant cells, HMBOA-Glc is stored in the vacuole, physically separated from activating enzymes called β-glucosidases, which are located in the plastids and cytoplasm.[1] When a herbivore chews on the plant tissue or a pathogen breaches the cell wall, this compartmentalization is disrupted. The β-glucosidases then cleave the glucose moiety from HMBOA-Glc, releasing the unstable and highly reactive aglycone, HMBOA.[1][5]

HMBOA is more toxic to some herbivores than its precursor, DIMBOA. This increased toxicity is attributed to the N-methoxy group, which renders the molecule more reactive.[5] The aglycone can then exert its defensive effects through various mechanisms, including acting as a feeding deterrent, directly inhibiting insect growth, and exhibiting antimicrobial properties.

References

- 1. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of HDMBOA-Glc is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Functions of Jasmonates in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uu.nl [uu.nl]

An In-depth Technical Guide to the HMBOA-D-glucoside Biosynthesis Pathway in Maize

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXs) are a class of specialized metabolites predominantly found in grasses, including the agronomically important crop, maize (Zea mays). These compounds play a crucial role in plant defense against a wide range of herbivores and pathogens. The most abundant benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). Upon tissue damage, DIMBOA-Glc can be converted to other bioactive derivatives, including 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This guide provides a detailed technical overview of the biosynthesis of HDMBOA-Glc and related benzoxazinoids in maize, focusing on the core enzymatic steps, regulatory mechanisms, and key experimental methodologies used for their investigation.

Core Biosynthesis Pathway of Benzoxazinoids

The biosynthesis of benzoxazinoids in maize is a well-characterized pathway involving a series of enzymes encoded by the Bx gene cluster. The pathway initiates from indole-3-glycerol phosphate, a precursor from the shikimate pathway, and proceeds through several enzymatic steps to produce the core benzoxazinoid, DIBOA-Glc. Further modifications lead to the production of DIMBOA-Glc and its derivatives.

The conversion of DIMBOA-Glc to HDMBOA-Glc is a critical step in the induced defense response of maize. This reaction is catalyzed by a group of O-methyltransferases. Additionally, a side branch of the pathway leads to the formation of 8-O-methylated benzoxazinoids, DIM₂BOA-Glc and HDM₂BOA-Glc, which have been shown to be effective against phloem-feeding insects like aphids[1].

Key Enzymes in the HMBOA-D-glucoside Biosynthesis Pathway

The biosynthesis of HDMBOA-Glc and related compounds from the central intermediate DIMBOA-Glc involves the action of several key enzymes:

-

BX10, BX11, BX12, and BX14 (O-methyltransferases): These enzymes catalyze the conversion of DIMBOA-Glc to HDMBOA-Glc[2][3]. BX14 can also methylate DIM₂BOA-Glc to produce HDM₂BOA-Glc[2][3].

-

BX13 (2-oxoglutarate-dependent dioxygenase): This enzyme converts DIMBOA-Glc to TRIMBOA-Glc, an intermediate in the biosynthesis of 8-O-methylated benzoxazinoids[1][2].

-

BX7 (O-methyltransferase): In addition to its role in DIMBOA-Glc synthesis, BX7 can methylate TRIMBOA-Glc to form DIM₂BOA-Glc[1][2].

Quantitative Data

The following tables summarize key quantitative data related to the benzoxazinoid biosynthesis pathway in maize.

| Compound | Concentration (µg/g fresh weight) | Maize Line/Condition | Reference |

| DIMBOA-Glc | up to 3000 | Young, undamaged leaves | [1] |

| DIM₂BOA-Glc | 17.6 ± 7.2 to 596.6 ± 174.1 | Varies between inbred lines | [1] |

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference |

| BX6 | DIBOA-Glc | < 0.4 | 2.10 | [4] |

| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [4] |

Signaling and Regulation

The biosynthesis of HMBOA-D-glucoside and other benzoxazinoids is tightly regulated by various internal and external signals, including herbivore attack, pathogen infection, and phytohormones.

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives are key signaling molecules in plant defense. In maize, JA levels increase upon herbivory or pathogen attack, leading to the induced accumulation of HDMBOA-Glc[5][6]. The JA signaling pathway involves a cascade of protein interactions, ultimately leading to the activation of transcription factors that regulate the expression of Bx genes[7][8].

Chitosan Signaling

Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a potent elicitor of plant defense responses. Treatment of maize leaves with chitosan induces the accumulation of HDMBOA-Glc, mimicking the response to pathogen or herbivore attack. The chitosan signaling pathway involves the perception of chitosan at the cell surface, followed by a downstream signaling cascade that activates defense gene expression[9][10].

Transcriptional Regulation

Several transcription factors have been identified that regulate the expression of Bx genes. For example, in wheat, the transcription factor TaMYB31 has been shown to bind to the promoters of Bx genes and activate their transcription in response to biotic and abiotic stress[11][12]. Similar regulatory mechanisms are likely to exist in maize.

Experimental Protocols

This section provides an overview of key experimental protocols used to study the HMBOA-D-glucoside biosynthesis pathway in maize.

Benzoxazinoid Extraction and Analysis by HPLC-MS

Objective: To extract and quantify benzoxazinoids from maize tissue.

Protocol:

-

Sample Preparation: Freeze maize tissue (e.g., leaves, roots) in liquid nitrogen and grind to a fine powder.

-

Extraction: Resuspend the powdered tissue in an extraction solvent (e.g., 80% methanol with 0.1% formic acid). Vortex thoroughly and centrifuge to pellet cell debris.

-

Analysis: Analyze the supernatant using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Detection: Use a mass spectrometer to identify and quantify individual benzoxazinoid glucosides based on their mass-to-charge ratio (m/z) and fragmentation patterns.

-

Heterologous Expression and Purification of BX Enzymes

Objective: To produce and purify recombinant BX enzymes for in vitro characterization.

Protocol:

-

Cloning: Clone the coding sequence of the desired Bx gene (e.g., Bx10, Bx14) into an expression vector suitable for a heterologous host (e.g., E. coli, yeast).

-

Expression: Transform the expression construct into the chosen host and induce protein expression.

-

Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Verification: Confirm the purity and identity of the protein using SDS-PAGE and Western blotting.

In Vitro Enzyme Assays

Objective: To determine the enzymatic activity and kinetic parameters of purified BX enzymes.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the substrate (e.g., DIMBOA-Glc), and any necessary co-factors (e.g., S-adenosyl-L-methionine for methyltransferases, 2-oxoglutarate and Fe(II) for dioxygenases) in a suitable buffer.

-

Incubation: Incubate the reaction at an optimal temperature for a defined period.

-

Termination: Stop the reaction (e.g., by adding a strong acid or organic solvent).

-

Analysis: Analyze the reaction products by HPLC-MS to determine the rate of product formation.

-

Kinetics: Vary the substrate concentration to determine the Michaelis-Menten constant (K_m) and the catalytic rate constant (k_cat).

Maize Protoplast Transfection for In Vivo Studies

Objective: To study the function and localization of BX-related proteins in living maize cells.

Protocol:

-

Protoplast Isolation: Isolate protoplasts from young maize leaves by enzymatic digestion of the cell wall.

-

Transfection: Transfect the protoplasts with a plasmid DNA construct expressing the protein of interest fused to a fluorescent reporter (e.g., GFP, YFP) using polyethylene glycol (PEG)-mediated transformation or electroporation[1][2][13][14][15].

-

Expression and Imaging: Allow the protoplasts to express the fusion protein and visualize its subcellular localization using confocal microscopy.

Visualizations

HMBOA-D-glucoside Biosynthesis Pathway

References

- 1. Protoplast Isolation and Transfection in Maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Scalable Transfection of Maize Mesophyll Protoplasts [jove.com]

- 3. Fluorescent protein marker lines in maize: generation and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for generation and analysis of fluorescent protein-tagged maize lines - CSHL Scientific Digital Repository [repository.cshl.edu]

- 6. Function and Mechanism of Jasmonic Acid in Plant Responses to Abiotic and Biotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. portal.nifa.usda.gov [portal.nifa.usda.gov]

- 8. Genome-Wide Characterization of Jasmonates Signaling Components Reveals the Essential Role of ZmCOI1a-ZmJAZ15 Action Module in Regulating Maize Immunity to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Application of chitosan on plant responses with special reference to abiotic stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The transcription factor TaMYB31 regulates the benzoxazinoid biosynthetic pathway in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. Isolation and Efficient Maize Protoplast Transformation [bio-protocol.org]

- 14. queitschlab.gs.washington.edu [queitschlab.gs.washington.edu]

- 15. Protoplast Isolation and Transfection in Maize | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide on the Discovery and Characterization of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), a member of the benzoxazinoid class of secondary metabolites. Benzoxazinoids are significant natural products predominantly found in the Poaceae family (grasses), including major crops like maize, wheat, and rye, where they play a crucial role in defense against herbivores and pathogens. This document details the discovery, natural occurrence, physicochemical properties, and biosynthetic pathway of HMBOA-Glc and related compounds. It includes structured data tables, detailed experimental methodologies for isolation and analysis, and visual diagrams of the core metabolic pathways and experimental workflows to facilitate a deeper understanding for research and development applications.

Introduction to Benzoxazinoids

Benzoxazinoids are a class of plant-derived secondary metabolites first identified in the early 1960s for their potent natural pesticidal and allelopathic properties.[1] They are integral to the chemical defense systems of many important grass species, including maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale).[1] In their native state within the plant, these compounds are typically stored as stable, inactive glucosides in the cell vacuole to prevent autotoxicity.[2][3] Upon tissue damage caused by herbivory or pathogen attack, specific β-glucosidases hydrolyze these glucosides, releasing the unstable and biologically active aglycones, which are toxic to pests and microbes.[3] The focus of this guide, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), is one such compound within this important family.

Discovery and Natural Occurrence

The discovery of 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside is intrinsically linked to the broader elucidation of the benzoxazinoid biosynthetic pathway in maize. It is a naturally occurring acetal glucoside. While its related compound, DIMBOA-Glc, is often the most abundant benzoxazinoid in young maize plants, a variety of other hydroxylated and methylated derivatives, including HMBOA-Glc, are also synthesized.[2]

HMBOA-Glc has been identified in various species within the grass family (Poaceae).[4] Its presence has also been documented in the root of Coix lachryma-jobi and has been reported as a metabolite in the fungus Trichoderma virens.[5] The compound is also known by several synonyms, including HMBOA beta-D-glucoside, 2-Gmbo, and 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one.[5][6]

Physicochemical Properties

The key physicochemical and computed properties of HMBOA-Glc are summarized in the table below, providing essential data for analytical and developmental research.

| Property | Value | Source |

| Systematic Name | 7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [6] |

| CAS Number | 17622-26-3 | [5][6] |

| Chemical Formula | C₁₅H₁₉NO₉ | [5][6] |

| Average Mass | 357.315 Da | [6] |

| Monoisotopic Mass | 357.105981196 Da | [5][6] |

| Solubility (ALOGPS) | 11.2 g/L | [6] |

| LogP (ALOGPS) | -1.19 | [6] |

| Polar Surface Area | 150.43 Ų | [6] |

| Hydrogen Bond Donors | 5 | [6] |

| Hydrogen Bond Acceptors | 10 | [6] |

| Rotatable Bond Count | 4 | [6] |

| Rule of Five | Yes | [6] |

| Bioavailability | Yes | [6] |

Biosynthesis of Benzoxazinoids

The biosynthesis of HMBOA-Glc is part of the well-characterized benzoxazinoid pathway, primarily studied in maize. The process begins in the chloroplasts and involves enzymes located in the cytoplasm and endoplasmic reticulum.[3][7]

The pathway initiates with the conversion of indole-3-glycerol phosphate to indole, catalyzed by the enzyme BENZOXAZINLESS1 (BX1).[3] A series of four cytochrome P450-dependent monooxygenases (BX2 to BX5) then sequentially oxidize the indole molecule to produce the first core benzoxazinoid, DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one).[1][3]

To stabilize the cytotoxic DIBOA, it is glucosylated in the cytoplasm by UDP-glucosyltransferases (BX8 and BX9), forming the stable DIBOA-Glc.[3][8] Subsequent modifications create a diversity of benzoxazinoids. For instance, DIBOA-Glc is hydroxylated at the C-7 position by a 2-oxoglutarate-dependent dioxygenase (BX6) and then methylated by an O-methyltransferase (BX7) to yield the widely studied DIMBOA-Glc.[1][8] Further modifications by other enzymes, such as the dioxygenase BX13 and O-methyltransferase BX14, lead to more complex derivatives like DIM2BOA-Glc and HDM2BOA-Glc.[2][3] HMBOA-Glc is understood to be formed within this complex metabolic network.

Experimental Protocols

The isolation and characterization of benzoxazinoid glucosides like HMBOA-Glc from plant tissues involve a multi-step process combining extraction, purification, and spectroscopic analysis.

General Workflow for Isolation and Characterization

-

Sample Preparation: Fresh or freeze-dried plant material (e.g., maize seedlings) is ground to a fine powder, often under liquid nitrogen to prevent enzymatic degradation.

-

Extraction: The powdered tissue is extracted with a polar solvent, typically a methanol/water or ethanol/water mixture, to efficiently solubilize the polar glucosides. The extraction is often performed at low temperatures to minimize degradation.

-

Purification:

-

Solid-Phase Extraction (SPE): The crude extract is passed through an SPE cartridge (e.g., C18) to remove nonpolar compounds like chlorophyll and lipids.

-

Chromatography: Further purification is achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, is the method of choice for separating individual benzoxazinoid glucosides from the complex mixture.

-

-

Structural Elucidation:

-

Mass Spectrometry (MS): HPLC coupled with Mass Spectrometry (HPLC-MS) is used to determine the molecular weight and fragmentation patterns of the purified compound, confirming its elemental composition.[3]

-

Nuclear Magnetic Resonance (NMR): 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectroscopy are employed to determine the precise chemical structure, including the stereochemistry of the glycosidic bond and the positions of substituents on the benzoxazinoid core.

-

Enzyme Activity Assays

Characterizing the enzymes in the biosynthetic pathway requires specific assays. For an O-methyltransferase like BX7, the protocol involves:

-

Protein Expression: Heterologous expression of the candidate enzyme (e.g., in E. coli).

-

Purification: Purification of the recombinant protein using affinity chromatography (e.g., on adenosine agarose).[1]

-

Enzyme Assay: Incubation of the purified enzyme with the substrate (e.g., a hydroxylated benzoxazinoid glucoside) and a methyl donor (S-adenosyl-methionine).

-

Product Analysis: The reaction mixture is analyzed by HPLC-MS to detect and quantify the formation of the methylated product.[1]

Biological Activity and Significance

The biological role of benzoxazinoids is primarily defensive. The glucosides, including HMBOA-Glc, serve as stable precursors to the active aglycones.

-

Insect Resistance: Studies have demonstrated that the absence of certain methylated benzoxazinoids in maize leads to increased performance of phloem-feeding insects like aphids, indicating a specific protective role against this type of herbivory.[2]

-

Antifungal Properties: The aglycone DIMBOA, structurally related to HMBOA, has been shown to completely inhibit the production of mycotoxins (trichothecenes) by the pathogenic fungus Fusarium graminearum without affecting fungal growth.[9] This suggests a role in preventing toxin contamination in crops.

-

Allelopathy: When released into the soil via root exudates, benzoxazinoids and their degradation products can influence the soil microbial community.[10] This allelopathic activity can affect neighboring plants and soil health, potentially altering the fungal-to-bacterial ratio in the rhizosphere.[10]

The diverse biological activities of benzoxazinoids make them and their biosynthetic pathways interesting targets for crop improvement and potentially for the development of new biopesticides or pharmaceutical leads.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. foodb.ca [foodb.ca]

- 5. 2-(beta-D-Glucopyranosyloxy)-7-methoxy-2H-1,4-benzoxazin-3(4H)-one | C15H19NO9 | CID 161229 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phytohub.eu [phytohub.eu]

- 7. mdpi.com [mdpi.com]

- 8. academic.oup.com [academic.oup.com]

- 9. 2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one (DIMBOA) inhibits trichothecene production by Fusarium graminearum through suppression of Tri6 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2,4-Dihydroxy-7-methoxy-1,4-benzoxazin-3-one (DIMBOA) and 6-methoxy-benzoxazolin-2-one (MBOA) levels in the wheat rhizosphere and their effect on the soil microbial community structure - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of HMBOA-Glc in the Defense Mechanisms of Gramineous Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids (BXs) are a class of indole-derived secondary metabolites that play a crucial role in the defense of gramineous plants such as maize, wheat, and rye against a wide range of pests and pathogens. Among these, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (HMBOA-Glc) has emerged as a key player in induced defense responses. This technical guide provides a comprehensive overview of the function, biosynthesis, and regulation of HMBOA-Glc in gramineous plants. It details the quantitative distribution of this compound, outlines experimental protocols for its analysis, and visualizes the intricate signaling pathways and experimental workflows involved in its study. This document is intended to serve as a valuable resource for researchers and professionals working in plant science, entomology, pathology, and drug development.

Introduction

Gramineous plants, which include major staple crops, have evolved sophisticated chemical defense systems to counteract biotic and abiotic stresses. Benzoxazinoids are a prominent group of these defense compounds, typically stored as stable glucosides in the vacuole.[1] Upon tissue damage by herbivores or pathogens, these glucosides are activated by β-glucosidases, releasing toxic aglycones.[1]

While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one glucoside (DIMBOA-Glc) is often the most abundant constitutive benzoxazinoid in young seedlings, its derivative, HMBOA-Glc, is a critical component of the plant's inducible defense arsenal.[1][2] The conversion of DIMBOA-Glc to HMBOA-Glc is a key step in bolstering the plant's defense in response to attack.[2][3][4] This guide delves into the multifaceted functions of HMBOA-Glc, providing a technical foundation for its study and potential applications.

Function of HMBOA-Glc in Plant Defense

HMBOA-Glc and its aglycone, HMBOA, exhibit a broad spectrum of defensive activities against various plant antagonists.

Defense Against Herbivores

The induction of HMBOA-Glc is a common response to herbivory by chewing insects such as caterpillars.[1][5] Upon tissue disruption, HMBOA-Glc is hydrolyzed to the unstable and highly reactive aglycone HMBOA, which acts as a potent deterrent to feeding.[3][4] Studies have shown that while some specialist herbivores have evolved mechanisms to detoxify DIMBOA, they are less effective at counteracting the effects of HMBOA.[4][5] This suggests that the conversion to HMBOA-Glc is an effective strategy to overcome herbivore adaptation.

In contrast to chewing herbivores, the role of HMBOA-Glc in defense against phloem-feeding insects like aphids is more complex. While HDMBOA-Glc (a related methylated benzoxazinoid) is more toxic to some aphids in artificial diets than DIMBOA-Glc, high levels of DIMBOA-Glc in the plant can induce callose deposition, which acts as a physical barrier to aphid feeding.[2][6] Therefore, the conversion of DIMBOA-Glc to other benzoxazinoids can create a trade-off between resistance to different types of insect herbivores.[7]

Defense Against Pathogens

The accumulation of HMBOA-Glc is also induced by fungal pathogens.[5] This suggests a role for HMBOA-Glc in the plant's immune response to microbial invaders. The biocidal activity of benzoxazinoid aglycones can directly inhibit fungal growth. Furthermore, DIMBOA has been shown to function as a signaling molecule in maize innate immunity by priming for enhanced callose deposition upon pathogen attack, a role that may be modulated by its conversion to other BXs.[6]

Allelopathy

Benzoxazinoids are released into the soil through root exudates and from decomposing plant material, where they can inhibit the germination and growth of competing plants. While much of the research on benzoxazinoid allelopathy has focused on DIBOA and DIMBOA, the presence of HMBOA-Glc in root tissues suggests it may also contribute to this phenomenon.[8]

Quantitative Data on HMBOA-Glc

The concentration of HMBOA-Glc in gramineous plants is highly variable and depends on the plant species, tissue type, developmental stage, and the presence of biotic or abiotic stressors.

| Plant | Tissue | Condition | HMBOA-Glc Concentration (µg/g FW) | Reference |

| Maize (Zea mays) | Shoots | Drought | ~10-20 | [9] |

| Maize (Zea mays) | Roots | Drought | ~5-15 | [9] |

| Wheat (Triticum aestivum) | Shoots | Control | Variable among cultivars | [10] |

| Wheat (Triticum aestivum) | Roots | Control | Variable among cultivars | [10] |

| Wheat (Triticum aestivum) | Rhizoplane | Control | Variable among cultivars | [10] |

Table 1: HMBOA-Glc Concentrations in Gramineous Plants under Different Conditions. Concentrations are approximate values derived from graphical data in the cited literature and are presented as µg/g fresh weight (FW).

| Plant | Treatment | Fold Change in HMBOA-Glc | Reference |

| Maize (Zea mays) | Herbivore (Spodoptera littoralis) feeding | Significant increase | [3] |

| Maize (Zea mays) | Fungal elicitor (chitopentaose) | Significant increase | [11] |

| Wheat (Triticum aestivum) | Aphid (Sitobion avenae) feeding | Increase in some cultivars | [12] |

Table 2: Induction of HMBOA-Glc in Response to Biotic Stress. Fold changes are reported as significant increases where specific quantitative values were not provided in the text.

Biosynthesis and Regulation of HMBOA-Glc

HMBOA-Glc is synthesized from the precursor DIMBOA-Glc through a methylation step.

Biosynthetic Pathway

The core benzoxazinoid biosynthetic pathway leads to the formation of DIMBOA-Glc from indole-3-glycerol phosphate.[13] The final step in the formation of a related compound, HDMBOA-Glc, from DIMBOA-Glc is catalyzed by a group of O-methyltransferases (OMTs), specifically BX10, BX11, and BX12 in maize.[1][14] It is likely that a similar enzymatic reaction is responsible for the formation of HMBOA-Glc, though the specific enzymes may differ.

Caption: Biosynthesis of HMBOA-Glc from DIMBOA-Glc.

Regulation of Biosynthesis

The biosynthesis of HMBOA-Glc is tightly regulated and is induced by various stress signals. The plant hormone jasmonic acid (JA) plays a central role in this signaling cascade.[11] Wounding, herbivore feeding, and pathogen attack trigger a rapid increase in JA levels, which in turn upregulates the expression of genes encoding the O-methyltransferases responsible for the conversion of DIMBOA-Glc to other methylated forms.[11]

Caption: Signaling pathway for stress-induced HMBOA-Glc accumulation.

Experimental Protocols

Extraction of Benzoxazinoids from Plant Material

This protocol is adapted from previously described methods for the analysis of benzoxazinoids.[9][15]

Materials:

-

Fresh or flash-frozen plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle

-

Extraction solvent: 70:30 methanol:water (v/v) with 0.1% formic acid

-

Microcentrifuge tubes

-

Vortex mixer

-

Refrigerated microcentrifuge (10°C)

Procedure:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of extraction solvent to the tube.

-

Vortex the mixture vigorously for 20 seconds.

-

Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.

-

Carefully collect the supernatant, which contains the benzoxazinoid extract.

-

The extract is now ready for analysis by LC-MS or can be stored at -20°C for short-term storage or -80°C for long-term storage.

Quantification of HMBOA-Glc by LC-MS

This is a general workflow for the quantification of HMBOA-Glc using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

UHPLC system coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole)

-

C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm)

LC Conditions (example):

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

Flow rate: 0.4 mL/min

-

Column temperature: 40°C

-

Gradient: A linear gradient from 2% to 100% Solvent B over several minutes is typically used to separate the compounds of interest.[9][15]

MS Conditions:

-

Ionization mode: Electrospray ionization (ESI), typically in positive mode for benzoxazinoids.

-

Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted quantification, using the specific m/z transitions for HMBOA-Glc.

Quantification:

-

Absolute quantification can be performed by generating a standard curve using a purified HMBOA-Glc standard.

-

Semi-quantitative analysis can be done by comparing the peak areas of HMBOA-Glc in different samples, often normalized to an internal standard and the fresh weight of the tissue.

Caption: Experimental workflow for benzoxazinoid analysis.

Conclusion and Future Directions

HMBOA-Glc is a vital component of the inducible chemical defense system in gramineous plants. Its formation from the constitutive precursor DIMBOA-Glc highlights a dynamic and adaptive defense strategy against herbivores and pathogens. The intricate regulation of its biosynthesis via the jasmonic acid signaling pathway provides a potential target for the development of novel crop protection strategies.

Future research should focus on:

-

The identification and characterization of the specific O-methyltransferases responsible for HMBOA-Glc biosynthesis in different gramineous species.

-

A deeper understanding of the molecular mechanisms underlying the trade-offs in resistance to different pests mediated by the DIMBOA-Glc/HMBOA-Glc ratio.

-

The potential for manipulating HMBOA-Glc levels in crops to enhance pest and disease resistance through breeding or biotechnological approaches.

-

Exploring the potential of HMBOA-Glc and its derivatives as leads for the development of new pharmaceuticals, given the known anti-inflammatory and anticancer effects of some benzoxazinoids.[9]

This technical guide provides a solid foundation for researchers and professionals to further explore the fascinating world of benzoxazinoid-mediated plant defense and to harness its potential for agricultural and medicinal applications.

References

- 1. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Induction and detoxification of maize 1,4-benzoxazin-3-ones by insect herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. uu.nl [uu.nl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Induced accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

The Natural Occurrence of HMBOA D-Glucoside in Wheat: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzoxazinoids (BXDs) are a class of plant-derived secondary metabolites that play a crucial role in the defense mechanisms of various gramineous species, including wheat (Triticum aestivum L.). Among these, 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc) is a key compound involved in protecting the plant against a range of biotic and abiotic stresses. This technical guide provides an in-depth overview of the natural occurrence of HMBOA-Glc in wheat, its biosynthesis, localization, and physiological functions, with a focus on quantitative data and detailed experimental protocols.

Data Presentation: Quantitative Analysis of HMBOA-Glc in Wheat

The concentration of HMBOA-Glc in wheat tissues can vary significantly depending on the cultivar, developmental stage, tissue type, and environmental conditions. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Concentration of HMBOA-Glc and Related Benzoxazinoids in Wheat Seedlings

| Wheat Variety/Line | Tissue | Compound | Concentration (μg/g Fresh Weight) | Reference |

| Xiaoyan 6 (XY6) | Leaves | HMBOA-Glc | Not Detected | [1] |

| Xiaoyan 22 (XY22) | Leaves | HMBOA-Glc | Not Detected | [1] |

| AK58 | Leaves | HMBOA-Glc | Not Detected | [1] |

| TM-39 | Leaves | HMBOA-Glc | Not Detected | [1] |

| S122 | Leaves | HMBOA-Glc | Not Detected | [1] |

Table 2: Benzoxazinoid Content in Aerial Parts of Different Wheat Varieties (Organic Farming System)

| Wheat Variety | Compound | Average Concentration (μg/g Dry Weight) | Reference |

| Brawura (Spring) | Total Benzoxazinoids | 52.46 | [2] |

| Łagwa (Spring) | Total Benzoxazinoids | 34.67 | [2] |

| Kandela (Spring) | Total Benzoxazinoids | 30.14 | [2] |

| Tonacja (Winter) | Total Benzoxazinoids | Not specified | [2] |

| Arkadia (Winter) | Total Benzoxazinoids | Not specified | [2] |

| Ostroga (Winter) | Total Benzoxazinoids | Not specified | [2] |

*Total benzoxazinoids include DIMBOA-Glc and MBOA as the main components. Specific concentrations for HMBOA-Glc were not detailed in this summary but it is a known constituent of the total BXD profile in wheat.

Table 3: Abundance of HMBOA-Glc in Different Wheat Tissues

| Tissue | Compound | Abundance (Arbitrary Units/g) | Reference |

| Shoots (5g) | HMBOA-Glc | ~120 | [3] |

| Roots (5g) | HMBOA-Glc | ~80 | [3] |

| Rhizoplane (6g) | HMBOA-Glc | ~40 | [3] |

Experimental Protocols

A standardized methodology for the extraction and quantification of HMBOA-Glc is crucial for obtaining reliable and comparable data. The following protocol is a synthesis of methods reported in the literature.[1][4][5][6][7]

Sample Preparation and Extraction

-

Harvesting and Storage: Harvest wheat tissues (leaves, roots, etc.) and immediately freeze them in liquid nitrogen to quench metabolic activity and prevent enzymatic degradation of benzoxazinoids.[5][7] Store samples at -80°C until extraction.

-

Grinding: Grind the frozen tissue into a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.[5]

-

Extraction Solvent: Prepare an extraction solvent of methanol/water/formic acid (50:49.5:0.5, v/v/v).[1][5]

-

Extraction Procedure:

Quantification by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

-

Chromatographic System: An Acquity UPLC system coupled with a triple quadrupole mass spectrometer is commonly used.[4]

-

Column: A Waters ACQUITY UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 50 mm) is suitable for separation.[4]

-

Mobile Phase:

-

Gradient Elution: A typical gradient starts with a low percentage of solvent B, which is linearly increased to separate the compounds of interest. For example, a linear gradient from 3% to 10% of solvent B over 7 minutes.[4]

-

Flow Rate and Temperature: A flow rate of 0.2-0.7 mL/min and a column temperature of 40-50°C are common parameters.[1][4]

-

Mass Spectrometry:

-

Ionization Mode: Electrospray ionization (ESI) in negative mode generally provides higher sensitivity for benzoxazinoids.[5]

-

Detection: Use Multiple Reaction Monitoring (MRM) for accurate quantification, with specific precursor-to-product ion transitions for HMBOA-Glc.

-

-

Quantification: Generate a standard curve using a purified HMBOA-Glc standard of known concentrations to quantify the amount in the samples.

Signaling Pathways and Logical Relationships

Biosynthesis of HMBOA-Glc in Wheat

The biosynthesis of benzoxazinoids in wheat starts from indole-3-glycerol phosphate, a precursor derived from the shikimate pathway. A series of enzymatic reactions, catalyzed by Bx enzymes, leads to the formation of the unstable aglycone, which is then glycosylated to form the stable HMBOA-Glc and stored in the vacuole.

Caption: Biosynthesis pathway of HMBOA D-glucoside in wheat.

Experimental Workflow for HMBOA-Glc Quantification

The quantification of HMBOA-Glc from wheat samples involves a series of steps from sample collection to data analysis. This workflow ensures accurate and reproducible results.

Caption: General workflow for HMBOA-Glc extraction and quantification.

Role of HMBOA-Glc in Wheat Defense Signaling

Upon tissue damage by herbivores or pathogens, HMBOA-Glc, stored in the vacuole, comes into contact with β-glucosidases located in the cytoplasm and cell wall. This enzymatic hydrolysis releases the unstable aglycone, HMBOA, which is a key player in the plant's defense response.

Caption: Role of HMBOA-Glc in the activated defense of wheat.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. akjournals.com [akjournals.com]

- 5. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

HMBOA D-glucoside and its aglycone form

An In-Depth Technical Guide to HMBOA D-glucoside and its Aglycone Form

Introduction

Benzoxazinoids are a class of specialized metabolites predominantly found in members of the grass family (Poaceae), including maize, wheat, and rye. These compounds play a crucial role in plant defense against herbivores and pathogens, allelopathy, and the modulation of plant physiology. This guide focuses on 2-hydroxy-7-methoxy-1,4-benzoxazin-3(4H)-one D-glucoside (this compound) and its corresponding aglycone, HMBOA.

In intact plant tissues, benzoxazinoids are stored as stable, inactive glucosides, such as this compound, primarily within the cell vacuole.[1] When the plant tissue is damaged by herbivory or pathogen attack, these glucosides come into contact with β-glucosidases located in the plastids.[1] This enzymatic hydrolysis rapidly releases the unstable and biologically active aglycones, which are toxic or deterrent to a wide range of organisms.[1][2]

This document provides a comprehensive overview of the biochemistry, biological activity, and experimental methodologies related to this compound and HMBOA for researchers, scientists, and professionals in drug development.

Biochemical Properties and Biosynthesis

This compound belongs to the benzoxazinoid family, characterized by a 1,4-benzoxazin-3-one scaffold.[3] The aglycone, HMBOA, is classified as a benzoxazinone.[4] While the complete biosynthetic pathway for HMBOA-Glc is still under investigation, it is understood to be part of the complex benzoxazinoid metabolic network. The core pathway leading to major benzoxazinoids like DIMBOA-Glc has been well-characterized and provides a foundation for understanding the formation of related compounds.[2][5] The conversion of DIBOA-Glc to DIMBOA-Glc involves a hydroxylation step at the 7-position by the enzyme BX6, followed by methylation by BX7.[5][6]

Drought stress has been shown to induce the production of multihexose benzoxazinoids, including di- and tri-glucoside forms of HMBOA (HMBOA-2Glc, HMBOA-3Glc), in maize roots and leaves.[7][8]

Biological Activity and Signaling Pathways

Benzoxazinoids are key modulators of plant interactions with their environment.[6] The conversion of the stored glucoside to the active aglycone is a critical defense mechanism.

Role in Plant Defense

Upon tissue disruption, this compound is hydrolyzed to the toxic aglycone HMBOA.[1] This system provides an immediate chemical defense against attacking organisms. The accumulation of related benzoxazinoids, such as HDMBOA-Glc, is induced by various biotic stresses, including fungal infection and herbivory.[1] This induction is often linked to the jasmonic acid (JA) signaling pathway.[9] For instance, treatment with JA induces the accumulation of HDMBOA-Glc, which is synthesized from the precursor DIMBOA-Glc.[9] This suggests that JA acts as a signal transducer in the defense response involving benzoxazinoids.[9]

Allelopathy and Hormonal Modulation

Beyond direct defense, benzoxazinoids released into the rhizosphere can influence neighboring plants and soil microbes. They have also been suggested to modulate plant hormonal signaling, including the auxin and gibberellin pathways, thereby affecting plant development and growth.[6]

Quantitative Data

The concentration of benzoxazinoids in plant tissues can vary significantly depending on genetic background, developmental stage, and environmental conditions. Drought, for example, has been shown to alter the profile of benzoxazinoids in maize.

Table 1: Effect of Drought on Benzoxazinoid Concentrations in Maize Seedlings

| Compound | Tissue | Condition | Concentration Change | Reference |

|---|---|---|---|---|

| HMBOA-2Glc | Shoots & Roots | Drought | Increased | [8] |

| DIMBOA-Glc | Leaves | Drought | Decreased | [8] |

| DIMBOA-2Glc | Leaves & Roots | Drought | Increased | [8] |

| DIMBOA-3Glc | Leaves | Drought | Increased | [8] |

| HDMBOA-2Glc | Leaves & Roots | Drought | Increased |[8] |

Note: This table summarizes qualitative changes as reported in the literature. Absolute quantification requires standards for each compound.[3][8]

Experimental Protocols

Accurate extraction and analysis are critical for studying benzoxazinoids due to their instability and the potential for enzymatic degradation.

Extraction of Benzoxazinoids from Plant Tissue

This protocol is designed to extract benzoxazinoids while minimizing the enzymatic hydrolysis of glucosides.

Objective: To extract and quantify benzoxazinoids from maize tissue.[2]

Protocol Steps:

-

Sample Preparation:

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a microcentrifuge tube.[2][3]

-

Add 1 mL of an ice-cold extraction solvent: a 70:30 (v/v) mixture of methanol and water containing 0.1% formic acid.[2][3] The acid helps to maintain the stability of the compounds.[2]

-

Centrifuge the sample at 13,000 rpm for 20 minutes at 4-10°C to pellet cell debris.[2][3]

-

-

Sample Collection:

Analysis by UHPLC-MS

Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) is the standard method for the separation and detection of benzoxazinoids.

Instrumentation:

-

UHPLC System: Acquity i-Class or similar.[3]

-

Column: Acquity BEH C18 (1.7 µm, 2.1 × 100 mm) maintained at 40°C.[3]

-

Detectors: Photodiode Array (PDA) and a single quadrupole detector (QDa) with an electrospray source.[3]

Chromatographic Conditions:

-

Solvent A: Water with 0.1% formic acid.[3]

-

Solvent B: Acetonitrile with 0.1% formic acid.[3]

-

Flow Rate: 0.4 mL/min.[3]

-

Gradient Elution: [3]

-

0–3 min: Linear gradient from 2% to 20% B.

-

3–6 min: Linear gradient from 20% to 100% B.

-

6–8 min: Hold at 100% B.

-

8–10 min: Return to 2% B for equilibration.

-

Conclusion

This compound and its aglycone HMBOA are integral components of the sophisticated chemical defense systems in maize and other cereals. The inactive glucoside serves as a stable storage form, which can be rapidly converted to the toxic aglycone upon external threat. Understanding the biosynthesis, regulation, and biological activity of these compounds is crucial for developing hardier crop varieties and may offer insights for novel drug development. The methodologies outlined in this guide provide a robust framework for the reliable extraction and quantification of these chemically sensitive molecules, facilitating further research into their complex roles in plant biology and ecosystem interactions.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound | 17622-26-3 | Benchchem [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Exposome-Explorer - HMBOA (Compound) [exposome-explorer.iarc.fr]

- 5. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chimia.ch [chimia.ch]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Induced accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Benzoxazinoids: A Focus on HMBOA D-Glucoside

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites predominantly found in members of the grass family (Poaceae), including major crops like maize, wheat, and rye, as well as in some eudicot species.[1][2] These compounds are crucial for plant defense, acting as potent toxins and deterrents against a wide array of herbivores, pathogens, and competing plants.[1][3] In their stable, non-toxic glucoside form, such as 2-hydroxy-7-methoxy-1,4-benzoxazin-3-one D-glucoside (HMBOA-Glc), they are stored in plant cell vacuoles.[4][5] Upon tissue damage, these glucosides are hydrolyzed by β-glucosidases into their toxic aglycone forms, initiating the defensive response.[4][6] The diverse biological activities of benzoxazinoids, ranging from antimicrobial and insecticidal to potential anticancer properties, have garnered significant interest within the scientific and drug development communities. This guide provides a comprehensive overview of the biological activity of benzoxazinoids, with a particular focus on HMBOA D-glucoside, its biosynthesis, mechanisms of action, and the experimental methodologies used in its study.

Benzoxazinoid Biosynthesis

The biosynthesis of benzoxazinoids is a well-studied pathway, particularly in maize. It originates from indole-3-glycerol phosphate, an intermediate in tryptophan biosynthesis.[1][3] The core pathway leads to the formation of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc), which serves as a precursor for a variety of other benzoxazinoids through subsequent modifications.[7][8]

The pathway begins with the enzyme BX1, which converts indole-3-glycerol phosphate to indole.[9] A series of four cytochrome P450 monooxygenases (BX2 to BX5) then catalyze the conversion of indole to 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[8][9] DIBOA is subsequently stabilized through glucosylation by UDP-glucosyltransferases (BX8 and BX9) to form DIBOA-Glc.[8] In maize and wheat, the pathway continues with the hydroxylation of DIBOA-Glc at the C-7 position by the 2-oxoglutarate-dependent dioxygenase BX6, followed by methylation by the O-methyltransferase BX7 to produce the major benzoxazinoid, DIMBOA-Glc.[8]

From DIMBOA-Glc, the pathway can branch to produce even more complex benzoxazinoids. For instance, a group of O-methyltransferases (BX10a-c) can convert DIMBOA-Glc to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc).[4] While HMBOA-Glc is a major benzoxazinoid found in maize leaves, the precise enzymatic steps leading to its formation are not yet fully elucidated.[4][10] It is hypothesized to arise from a side branch of the main pathway.[10]

Caption: Generalized benzoxazinoid biosynthesis pathway in maize.

Biological Activities and Mechanisms of Action

The biological functions of benzoxazinoids are diverse, stemming from the reactivity of their aglycone forms. The stable glucosides are stored in the vacuole, spatially separated from β-glucosidases located in the plastids and cell walls.[3][5] When herbivores or pathogens damage the plant tissue, this compartmentalization is disrupted, allowing the glucosidases to hydrolyze the BXD glucosides into their unstable and toxic aglycones.[6][11]

Defense Against Herbivores and Allelopathy

Benzoxazinoids are well-documented for their role in plant defense against a broad range of insect herbivores.[4] The aglucones, such as DIMBOA and HDMBOA, are toxic and act as feeding deterrents.[4][6] For example, HDMBOA-Glc has been shown to reduce the performance of aphids more effectively than DIMBOA-Glc.[4] The accumulation of certain benzoxazinoids, like HDMBOA-Glc, can be induced by herbivore feeding or treatment with jasmonic acid (JA), a key plant defense hormone.[6][12] This inducibility provides an enhanced and rapid defense response to subsequent attacks.[4] Benzoxazinoids also exhibit allelopathic properties, inhibiting the growth of competing plants by interfering with hormonal signaling pathways like those for auxin, cytokinin, and gibberellin.[13]

Antimicrobial Activity

The aglycones of benzoxazinoids and their breakdown products, such as 6-methoxy-2-benzoxazolinone (MBOA), possess significant antimicrobial properties.[14][15] They have been shown to inhibit the growth of various pathogenic fungi and bacteria, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[14][16] The antimicrobial activity is linked to the electrophilic character of the nitrogen atom in the heterocyclic ring and the lipophilicity of the substituents on the aromatic ring.[14] While the glucosides themselves have limited antimicrobial activity, their hydrolysis is key to unleashing their defensive potential against pathogens.[2][15]

Regulation of Plant Signaling and Nutrient Uptake

Beyond direct defense, benzoxazinoids modulate plant development and nutrient acquisition. They can influence hormonal signaling pathways; for instance, DIMBOA and MBOA can alter auxin binding affinity.[13] The accumulation of HDMBOA-Glc is mediated by jasmonic acid, indicating a role for JA as a signal transducer in the induction of specific benzoxazinoid defenses.[12] Furthermore, DIMBOA released from roots can chelate metal cations like iron, facilitating its uptake from the rhizosphere, which is crucial for plant nutrition.[13]

Caption: Jasmonic acid (JA) signaling in the induced accumulation of HDMBOA-Glc.

Potential Pharmacological Activities

The cytotoxic properties of benzoxazinoids against pests have led to investigations into their potential as therapeutic agents, particularly in oncology. While research is still in early stages, related glycoside compounds have been shown to induce apoptosis and cell cycle arrest in cancer cells.[17][18] The proposed mechanisms often involve the generation of reactive oxygen species (ROS), depolarization of the mitochondrial membrane, and activation of caspase-dependent apoptotic pathways.[17] For example, some flavonoids and glycosides can arrest the cell cycle in the G2/M phase and inhibit signaling pathways like Akt/mTOR that are crucial for cancer cell proliferation.[18] Given the chemical reactivity of benzoxazinoid aglycones, they represent an interesting scaffold for the development of novel therapeutic agents.

Caption: Hypothetical mechanism for apoptosis induction by bioactive glycosides.

Quantitative Data on Biological Activity

Quantitative analysis is essential for comparing the biological efficacy of different benzoxazinoids. Data is often presented as Minimum Inhibitory Concentration (MIC) for antimicrobial activity or as concentrations affecting herbivore performance.

Table 1: Antimicrobial Activity of Benzoxazinoids and Related Compounds

| Compound | Test Organism | Activity Type | Result | Reference |

|---|---|---|---|---|

| DIMBOA | Staphylococcus aureus | Growth Inhibition | MIC: 500 µg/mL | [2] |

| MBOA | Staphylococcus aureus | Growth Inhibition | MIC: 450 µg/mL | [2] |

| BXD Glucosides | Fungi | Antifungal | Very limited (MIC >1000 µg/mL) | [2] |

| DIMBOA | Escherichia coli | Growth Inhibition | Active | [16] |

| DIMBOA | Saccharomyces cerevisiae | Growth Inhibition | Active | [16] |

| Coco Glucoside | Listeria monocytogenes | Growth Inhibition | MIC: 0.003% (w/w) | [19] |

| Coco Glucoside | Staphylococcus aureus | Growth Inhibition | MIC: 0.09% (w/w) |[19] |

Note: Data for related compounds like Coco Glucoside are included to provide context for the antimicrobial potential of glycoside-containing molecules.

Table 2: Effects of Benzoxazinoids on Herbivores

| Compound | Herbivore | Effect | Concentration / Result | Reference |

|---|---|---|---|---|

| HDMBOA-Glc | Rhopalosiphum maidis (aphid) | Reduced progeny production | More effective than DIMBOA-Glc | [4] |

| DIMBOA-Glc | Rhopalosiphum maidis (aphid) | Reduced progeny production | Significant effect at 1 mM | [4] |

| HDMBOA-Glc | Sitobion avenae (aphid) | Positive correlation with resistance | Aphid-induced accumulation |[20] |

Experimental Protocols

Studying the biological activity of benzoxazinoids requires robust methods for their extraction, identification, and bioactivity assessment.

Benzoxazinoid Extraction and Analysis

Objective: To extract and quantify benzoxazinoids like HMBOA-Glc from plant tissues.

Protocol:

-

Sample Preparation: Harvest plant tissue (e.g., maize leaves) and immediately freeze in liquid nitrogen to stop metabolic activity. Grind the frozen tissue into a fine powder.[10]

-

Extraction: Extract the powdered tissue with a solvent mixture, typically methanol and acidified water, to preserve the glucoside forms. Boiling methanol can also be used to denature hydrolytic enzymes.[21]

-

Purification: The crude extract can be purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Analysis: Use Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) for separation, identification, and quantification of individual benzoxazinoids.[22] Analytical standards are used for accurate quantification.[10]

Antimicrobial Activity Assay (Broth Dilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a benzoxazinoid against a specific microorganism.

Protocol:

-

Preparation: Prepare a two-fold serial dilution of the test compound (e.g., purified HMBOA aglycone) in a liquid growth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized suspension of the test microorganism (e.g., S. aureus) to each well.[19]

-

Incubation: Incubate the plate under optimal growth conditions for the microorganism (e.g., 37°C for 24 hours).

-

Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.[19] The Minimum Bactericidal Concentration (MBC) can be determined by sub-culturing from the wells with no visible growth onto agar plates.

Cell Viability and Apoptosis Assays

Objective: To evaluate the cytotoxic and pro-apoptotic effects of a benzoxazinoid on cancer cell lines.

Protocol:

-

Cell Culture: Culture a human cancer cell line (e.g., Hep3B liver cancer cells) under standard conditions.[18]

-

Treatment: Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

-

Cytotoxicity Assay: Assess cell viability using an MTT or similar colorimetric assay, which measures metabolic activity.

-

Cell Cycle Analysis: Fix the cells, stain them with a DNA-binding dye (e.g., propidium iodide), and analyze the cell cycle distribution by flow cytometry to detect cell cycle arrest.[18][23]

-

Apoptosis Detection: Use Annexin V/PI staining followed by flow cytometry to quantify early and late apoptotic cells.[17] Western blotting can be used to measure the expression levels of key apoptosis-related proteins like caspases and members of the Bcl-2 family.[24]

Caption: General experimental workflow for studying benzoxazinoid bioactivity.

Conclusion

Benzoxazinoids, including this compound, are multifaceted natural products with significant biological activities. Their primary role in plants as defense compounds against pests and pathogens is well-established and relies on an elegant activation mechanism that converts stable glucosides into toxic aglycones. The chemical reactivity of these aglycones also underpins their allelopathic effects and their potential as scaffolds for novel therapeutic agents. While the biosynthetic pathways for major benzoxazinoids like DIMBOA-Glc are largely understood, the precise origins of compounds like HMBOA-Glc require further investigation. Future research should focus on elucidating these remaining biosynthetic steps, expanding the scope of bioactivity screening to uncover new pharmacological applications, and performing detailed mechanistic studies to understand their interactions with cellular targets, which could pave the way for their development as drugs or agrochemicals.

References

- 1. pnas.org [pnas.org]

- 2. edepot.wur.nl [edepot.wur.nl]

- 3. Plant Protection by Benzoxazinoids—Recent Insights into Biosynthesis and Function [mdpi.com]

- 4. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzoxazinoid Metabolites Regulate Innate Immunity against Aphids and Fungi in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound | 17622-26-3 | Benchchem [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Induced accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chimia.ch [chimia.ch]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. In vitro evaluation of the antioxidant and antimicrobial activity of DIMBOA [2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Condurango glycoside-rich components stimulate DNA damage-induced cell cycle arrest and ROS-mediated caspase-3 dependent apoptosis through inhibition of cell-proliferation in lung cancer, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. rs.mfu.ac.th [rs.mfu.ac.th]

- 20. Impacts of Constitutive and Induced Benzoxazinoids Levels on Wheat Resistance to the Grain Aphid (Sitobion avenae) [mdpi.com]

- 21. scielo.br [scielo.br]

- 22. researchgate.net [researchgate.net]

- 23. Omaveloxolone Suppresses Cell Growth and Causes Cell Cycle Arrest by Downregulating CDC20 Expression in Glioblastoma Cells Both In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

HMBOA-Glucoside: A Key Player in Plant Chemical Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA-D-glucoside (2-hydroxy-7-methoxy-1,4-benzoxazin-3-one-D-glucoside) is a significant plant secondary metabolite belonging to the benzoxazinoid class. Predominantly found in members of the grass family (Poaceae), including important crops like maize, wheat, and rye, HMBOA-Glc and its related compounds are crucial components of the plant's innate defense system against a wide array of herbivores and pathogens. This technical guide provides a comprehensive overview of the biosynthesis, mode of action, and biological significance of HMBOA-Glc, with a focus on quantitative data and detailed experimental methodologies to support further research and potential applications in drug development and crop protection.

Benzoxazinoids are stored in plant vacuoles as stable glucosides, such as DIMBOA-Glc and HDMBOA-Glc.[1][2] Upon tissue damage caused by herbivore feeding or pathogen invasion, these glucosides are brought into contact with β-glucosidases, which are localized in plastids and cell walls.[2][3] This enzymatic hydrolysis releases unstable and toxic aglucones that act as feeding deterrents and antimicrobial agents.[3][4]

Biosynthesis of Benzoxazinoids

The biosynthesis of benzoxazinoids is a well-characterized pathway that originates from indole-3-glycerol phosphate, an intermediate in the tryptophan biosynthesis pathway.[5][6] The core pathway leads to the formation of DIBOA-Glc, which can be further modified to produce a variety of benzoxazinoid derivatives, including DIMBOA-Glc, HDMBOA-Glc, and HMBOA-Glc.[6][7]

The key steps in the biosynthesis pathway are as follows:

-

Indole formation: The enzyme indole-3-glycerol phosphate lyase (BX1) catalyzes the conversion of indole-3-glycerol phosphate to indole in the chloroplasts.[5][7]

-

Oxidation of indole: A series of four cytochrome P450 monooxygenases (BX2 to BX5) located on the endoplasmic reticulum membrane sequentially oxidize indole to produce DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one).[5][7]

-

Glucosylation: In the cytosol, UDP-glucosyltransferases (BX8 and BX9) glucosylate DIBOA to form the stable DIBOA-Glc.[5][7]

-

Hydroxylation and Methylation: DIBOA-Glc is then hydroxylated by a 2-oxoglutarate-dependent dioxygenase (BX6) and subsequently methylated by an O-methyltransferase (BX7) to yield DIMBOA-Glc.[7][8]

-

Conversion to HDMBOA-Glc: A set of O-methyltransferases (BX10, BX11, BX12, and BX14) can convert DIMBOA-Glc to HDMBOA-Glc.[7][9] The expression of some of these enzymes, like BX10 and BX11, is inducible by herbivory.[9]

-

Formation of other derivatives: Further modifications, such as those catalyzed by BX13 and BX14, can lead to the production of other benzoxazinoids like DIM2BOA-Glc and HDM2BOA-Glc.[7][9]

HMBOA (2-hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one) is a lactam that can be formed from the reduction of DIMBOA.[10]

Role in Plant Defense

The defensive role of benzoxazinoids is activated upon tissue damage. The stable glucosides stored in the vacuole are hydrolyzed by β-glucosidases into their toxic aglucone forms.[3][11]

HDMBOA-Glc accumulation is often induced by biotic stresses such as fungal infection and insect feeding.[4][12] The resulting aglucone, HDMBOA, is more reactive and degrades more rapidly than DIMBOA, potentially leading to a faster defense response.[1][4] The degradation product MBOA (6-methoxy-2-benzoxazolinone) also exhibits strong antifungal properties.[4]

Quantitative Data on Benzoxazinoid Induction

The concentration of benzoxazinoids in plant tissues can vary significantly depending on the plant species, age, and environmental conditions. Herbivore feeding and pathogen attack can lead to a substantial increase in their levels.

| Compound | Plant | Treatment | Tissue | Fold Increase / Concentration | Reference |

| HDMBOA-Glc | Maize | Bipolaris maydis inoculation | Leaves | Reached maximum level at 48h | [4] |

| HDMBOA-Glc | Maize | Rice armyworm feeding | Leaves | Accumulation observed | [4] |

| HDMBOA-Glc | Maize | Jasmonic acid | Leaves | Accumulation induced | [12] |

| HDMBOA-Glc | Maize | Drought | Roots & Leaves | Increased levels | [13] |

| DIMBOA-Glc | Maize | Drought | Roots & Leaves | Decreased levels | [13] |

| Total Bx | Maize | Caterpillar attack | Leaves | >0.1% of fresh weight | [3] |

Detoxification by Herbivores and Pathogens

Specialist herbivores and adapted pathogens have evolved mechanisms to tolerate and detoxify benzoxazinoids. One common strategy employed by insects is the glucosylation of the toxic aglucones. For instance, caterpillars can convert DIMBOA, HMBOA, and MBOA into their corresponding glucosides.[2] Interestingly, the stereochemistry of the insect-derived glucoside (2S) is different from the plant-derived one (2R), which prevents the insect's glucosides from being re-activated by plant β-glucosidases.[2] Some insects can also reduce the more toxic DIMBOA to the less toxic HMBOA.[10]

Allelopathic Effects

Benzoxazinoids are released from plant roots into the soil, where they can exert allelopathic effects, inhibiting the germination and growth of competing plants and influencing the composition of the soil microbiome.[14][15] In the soil, benzoxazinoid aglucones can be microbially transformed into more stable compounds like BOA (benzoxazolin-2(3H)-one) and MBOA, which also possess allelopathic potential.[14][16]

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

Accurate quantification of HMBOA-Glc and other benzoxazinoids is critical for understanding their biological roles. The following is a general protocol for their extraction and analysis by LC-MS.

1. Sample Preparation:

-

Flash-freeze plant material (leaves, roots) in liquid nitrogen immediately after collection to halt enzymatic activity.[17]

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.[17]

-

Lyophilize the powdered tissue to remove water, if necessary.

2. Extraction:

-

Weigh approximately 100 mg of powdered tissue into a 2 mL microcentrifuge tube.[13][17]

-

Add 1 mL of extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[13][17]

-

Centrifuge at high speed (e.g., 13,000 rpm) for 20 minutes at 10°C.[13][17]

-

Collect the supernatant for analysis. If high concentrations are expected, a 1:10 dilution may be necessary.[13]

3. LC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column.

-

Mobile Phase A: Water with 0.1% formic acid.[13]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[13]

-

Gradient: A typical gradient might be a linear increase from 2% to 100% B over several minutes.[13]

-

Mass Spectrometry: Operate in positive or negative ion mode, depending on the target analytes. Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) for accurate quantification, with transitions specific to each benzoxazinoid.

-

Quantification: Use an external standard curve with purified standards of the benzoxazinoids of interest.[13][17]

Signaling Pathways

The induction of benzoxazinoid biosynthesis, particularly the conversion of DIMBOA-Glc to HDMBOA-Glc, is regulated by plant defense signaling pathways. Jasmonic acid (JA) has been identified as a key signaling molecule in this process.[12] Treatment of maize leaves with JA induces the accumulation of HDMBOA-Glc, and inhibitors of the JA biosynthesis pathway can suppress this induction.[12] Furthermore, biotic stresses that induce HDMBOA-Glc accumulation also lead to a transient increase in endogenous JA levels, suggesting that JA acts as a signal transducer in this defense response.[12]

In addition to their direct toxic effects, benzoxazinoids can also act as signaling molecules themselves. For example, DIMBOA has been shown to induce callose deposition, a cell wall reinforcement mechanism that provides a physical barrier against pathogens and insects.[1][18]

Conclusion and Future Directions

HMBOA-Glc and the broader class of benzoxazinoids represent a sophisticated and dynamic chemical defense system in grasses. Their biosynthesis is tightly regulated and can be rapidly induced in response to biotic and abiotic stresses. The activation of these compounds upon tissue damage provides an effective deterrent against a wide range of pests and pathogens.

For researchers in drug development, the diverse biological activities of benzoxazinoids and their degradation products may offer novel scaffolds for the development of new therapeutic agents. For agricultural scientists, a deeper understanding of the regulation of benzoxazinoid biosynthesis could lead to new strategies for enhancing crop resistance to pests and diseases.

Future research should focus on:

-

Elucidating the complete regulatory networks that control benzoxazinoid biosynthesis and accumulation.

-

Identifying the specific molecular targets of benzoxazinoid aglucones in herbivores and pathogens.

-

Exploring the potential of engineering benzoxazinoid pathways to improve crop resilience.

-

Investigating the pharmacological properties of benzoxazinoids and their derivatives for potential therapeutic applications.

References

- 1. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. KEGG PATHWAY: map00402 [kegg.jp]

- 6. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. chimia.ch [chimia.ch]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Induced accumulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Maize synthesized benzoxazinoids affect the host associated microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Conversions of Benzoxazinoids and Downstream Metabolites by Soil Microorganisms [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Chemical Structure and Properties of HMBOA D-glucoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

HMBOA D-glucoside, systematically named (2R)-2-(β-D-Glucopyranosyloxy)-7-methoxy-2H-1,4-benzoxazin-3(4H)-one, is a naturally occurring benzoxazinoid found predominantly in gramineous plants such as maize (Zea mays) and wheat (Triticum aestivum)[1][2]. As a member of the benzoxazinoid class of secondary metabolites, it plays a crucial role in the plant's chemical defense system against herbivores and pathogens[1][2]. In its stable glucoside form, this compound is stored within plant vacuoles. Upon tissue damage, it is enzymatically hydrolyzed to its aglycone, releasing the bioactive defensive compound[1]. This guide provides a comprehensive overview of its chemical structure, physicochemical and biological properties, and relevant experimental protocols for its study.

Chemical Structure and Identification

This compound is structurally composed of a benzoxazinone core, which features a methoxy group at the 7-position, and a β-D-glucopyranosyl moiety attached at the 2-position of the benzoxazinone ring[2].

Caption: Figure 1. Illustrative diagram of the core structural components of this compound.

The key identifiers and chemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | 7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one | [2] |

| Synonyms | 2-O-Glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one, HMBOA beta-D-glucoside, 2-Gmbo | [2] |

| CAS Number | 17622-26-3 | [1][2] |

| Molecular Formula | C₁₅H₁₉NO₉ | [2] |

| Molecular Weight | 357.31 g/mol | [1][2] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water, methanol, and ethanol | [1] |

| InChI | InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) | [2] |

| InChI Key | PMBZSEOAOIYRMW-UHFFFAOYSA-N | [1][2] |

| SMILES | COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O | [2] |

Spectroscopic Data for Structural Elucidation

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of this compound. In negative ionization mode, the fragmentation pattern is characteristic. It typically shows an initial loss of the hexose (glucose) moiety, followed by two successive losses of 28 Da, which correspond to the loss of carbon monoxide (CO) molecules[3].

| Precursor Ion (m/z) | Fragmentation Event | Product Ion(s) (m/z) | Reference(s) |

| 355.9 | Loss of hexose moiety | 194.0 | [3] |

| 194.0 | Successive losses of two CO molecules | 166.0, 138.0 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy